Rifabutin
Übersicht
Beschreibung
Rifabutin is an antibiotic used to prevent Mycobacterium avium complex (MAC) disease in patients with advanced human immunodeficiency virus (HIV) infection . It is also used with other medicines to treat tuberculosis in people with HIV . It is a rifamycin antimycobacterial agent .
Synthesis Analysis
Rifabutin is synthesized using rifampicin S as the starting material. The process involves bromination, nitration, reduction, imino, and cyclization with the side chain . There have also been attempts to design and synthesize rifabutin prodrugs with increased aqueous solubility to allow intravenous use .
Molecular Structure Analysis
Rifabutin has a molecular formula of C46H62N4O11 and a molecular weight of 847.02 . It is a red-violet powder soluble in chloroform and methanol, sparingly soluble in ethanol, and very slightly soluble in water .
Physical And Chemical Properties Analysis
Rifabutin is a red-violet powder soluble in chloroform and methanol, sparingly soluble in ethanol, and very slightly soluble in water (0.19 mg/mL). Its log P value (the base 10 logarithm of the partition coefficient between n-octanol and water) is 3.2 (n-octanol/water) .
Wissenschaftliche Forschungsanwendungen
Treatment of Colistin Resistance Acinetobacter baumannii Infections
- Scientific Field : Medical Microbiology
- Application Summary : Rifabutin is used in combination with other drugs to overcome colistin resistance in Acinetobacter baumannii infections . This bacterium has developed resistance to multiple antibiotics, including colistin, a last-resort treatment .
- Methods of Application : The use of various combinations and synergistic drug combinations are discussed in the context of overcoming colistin resistance of A. baumannii infections. These combinations include two or more of the following: a polymyxin, ampicillin/sulbactam, carbapenems, fosfomycin, tigecycline/minocycline, a rifamycin, and aminoglycosides .
Decoding Internal Speech
- Scientific Field : Neuroengineering
- Application Summary : Brain implants that can decode internal speech have been developed. These implants identify words that people spoke in their minds without moving their lips or making a sound .
- Methods of Application : The researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries. They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding BCIs .
Measure CYP3A4 Activity
- Scientific Field : Pharmacology
- Application Summary : Rifabutin is used as a probe to measure CYP3A4 activity .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
- Results/Outcomes : The specific results or outcomes obtained are not detailed in the search results .
Treatment of Tuberculosis and Non-tuberculous Mycobacterial Diseases
- Scientific Field : Infectious Diseases
- Application Summary : Rifabutin has at least equivalent activity/efficacy and acceptable tolerance compared with rifampicin in TB and non-tuberculous mycobacterial diseases . It is recommended for active TB in the case of unacceptable intolerance to rifampicin or drug–drug interactions .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
- Results/Outcomes : Clinical studies have emphasized the clinical benefits of low rifabutin liver induction in patients with AIDS under PIs, in solid organ transplant patients under immunosuppressive drugs or in patients presenting intolerable side effects related to rifampicin .
Treatment of Staphylococcal Infections
- Scientific Field : Infectious Diseases
- Application Summary : Rifabutin has been used in combination therapies to treat device-related staphylococcal infections, such as prosthetic joint infections, spinal implant infections, prosthetic-valve endocarditis, and cerebrospinal fluid shunt infections .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
- Results/Outcomes : A case series of 10 patients were successfully treated with rifabutin combinations for S. aureus hardware, graft, or prosthetic device infections without recurrence .
Interaction with Other Drugs
- Scientific Field : Pharmacology
- Application Summary : Preliminary reports suggest that rifabutin 300mg daily does not influence the pharmacokinetic properties of concomitantly administered isoniazid or acetyl-isoniazid, or of concomitantly administered fluconazole or didanosine .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
- Results/Outcomes : The specific results or outcomes obtained are not detailed in the search results .
Prevention and Treatment of Mycobacterium Tuberculosis
- Scientific Field : Infectious Diseases
- Application Summary : A long-acting formulation of rifabutin has been developed and shown to be effective for the prevention and treatment of Mycobacterium tuberculosis .
- Methods of Application : The formulation is made of biodegradable polymers and biocompatible solvents that solidify after subcutaneous injection . Addition of amphiphilic compounds increases drug solubility, allowing to significantly increase formulation drug load .
- Results/Outcomes : The formulation was able to deliver high plasma drug concentrations for 16 weeks, prevent acquisition of Mtb infection, and clear acute Mtb infection from the lung and other tissues .
Replacement of Rifampicin in the Treatment of Tuberculosis
- Scientific Field : Infectious Diseases
- Application Summary : Rifabutin has been used to replace rifampicin in the treatment of tuberculosis among adults having rifampicin-related adverse reactions .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
Interaction with Other Drugs
- Scientific Field : Pharmacology
- Application Summary : Preliminary reports suggest that rifabutin 300mg daily does not influence the pharmacokinetic properties of concomitantly administered isoniazid or acetyl-isoniazid, or of concomitantly administered fluconazole or didanosine .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
- Results/Outcomes : The specific results or outcomes obtained are not detailed in the search results .
Safety And Hazards
Rifabutin can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Eigenschaften
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14-,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBTYMGEBZUQTK-PVLSIAFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Minimally soluble (0.19 mg/mL) | |
Record name | Rifabutin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00615 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Rifabutin acts via the inhibition of DNA-dependent RNA polymerase in gram-positive and some gram-negative bacteria, leading to a suppression of RNA synthesis and cell death. | |
Record name | Rifabutin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00615 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Alfacid | |
CAS RN |
72559-06-9 | |
Record name | Rifabutin [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072559069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rifabutin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00615 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.